(3E)-4-(4-bromophenyl)but-3-enoic acid
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Overview
Description
(3E)-4-(4-bromophenyl)but-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4-bromophenyl)but-3-enoic acid typically involves the bromination of a suitable precursor, followed by the formation of the butenoic acid moiety. One common method involves the bromination of 4-phenylbut-3-enoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-bromophenyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)butanoic acid.
Reduction: Formation of 4-(4-bromophenyl)butanoic acid.
Substitution: Formation of 4-(4-hydroxyphenyl)but-3-enoic acid or 4-(4-aminophenyl)but-3-enoic acid.
Scientific Research Applications
(3E)-4-(4-bromophenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3E)-4-(4-bromophenyl)but-3-enoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenylacetic acid
- 4-bromobenzoic acid
- 4-bromocinnamic acid
Uniqueness
(3E)-4-(4-bromophenyl)but-3-enoic acid is unique due to the presence of both a bromine atom and a conjugated double bond, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
184360-96-1 |
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Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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